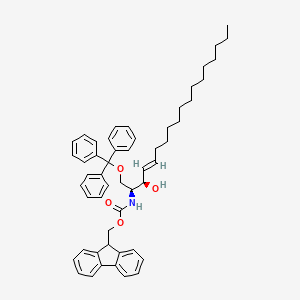

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a chemical compound with the molecular formula C52H61NO4 and a molecular weight of 764.05 . It is used for proteomics research .

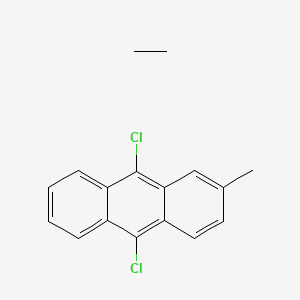

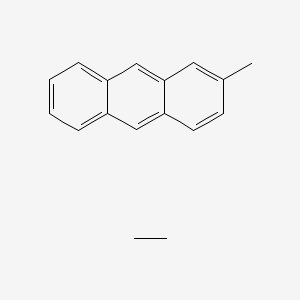

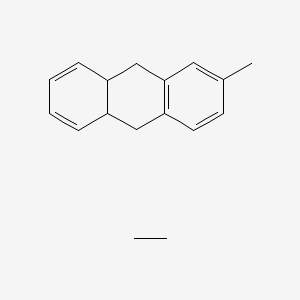

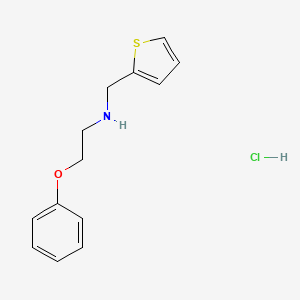

Molecular Structure Analysis

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol contains a total of 123 bonds, including 62 non-H bonds, 32 multiple bonds, 24 rotatable bonds, 2 double bonds, and 30 aromatic bonds . It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical And Chemical Properties Analysis

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol appears as a crystalline solid . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen

Self-Assembly and Functional Material Fabrication

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, including compounds like Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, have been studied extensively for their self-assembly properties. The hydrophobicity and aromaticity of the Fmoc moiety contribute significantly to the association of building blocks. These properties have applications in cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid-Phase Synthesis of Peptides

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is used in the solid-phase synthesis of peptides. This technique is crucial in the synthesis of complex peptides and proteins. The Fmoc group serves as a protective group that can be selectively removed without disturbing other functional groups in the peptide chain. This property is particularly important in synthesizing peptides with specific sequences and structures, which are fundamental in various biological studies and drug development (Fields & Noble, 2009).

Novel Synthetic Methods for Polyhydroxyurethane

Fmoc-protected amino groups, like those in Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, have been explored in the novel synthesis methods of polyhydroxyurethane. By deprotecting the Fmoc group, researchers have been able to initiate self-polyaddition reactions that lead to the formation of polyhydroxyurethane, a material with potential applications in various industries due to its unique properties (Tomita, Sanda, & Endo, 2001).

Peptide Synthesis with Functionalized Amino Acids

Another application of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is seen in the synthesis of di- and tripeptides using ferrocenyl amino acids. This method allows for the creation of homo- and hetero-bimetallic peptides, which have applications in electrochemistry and biochemistry due to the unique properties of the ferrocenyl groups (Sehnert, Hess, & Metzler‐Nolte, 2001).

Wirkmechanismus

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYMYUQVFQARY-PYOAXZJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H61NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747818 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676485-56-6 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)